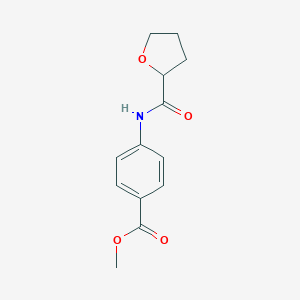

Methyl 4-(oxolane-2-carbonylamino)benzoate

説明

特性

IUPAC Name |

methyl 4-(oxolane-2-carbonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)9-4-6-10(7-5-9)14-12(15)11-3-2-8-18-11/h4-7,11H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHIMWLZKWSCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fragment Preparation

-

Methyl 4-aminobenzoate : This intermediate is accessible through esterification of 4-aminobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, nitro-group reduction of methyl 4-nitrobenzoate—a strategy employed in analogous syntheses—offers a route with higher functional group tolerance.

-

Oxolane-2-carboxylic acid : Commercial availability simplifies sourcing, though synthetic routes from tetrahydrofuran-2-methanol via oxidation (e.g., Jones reagent) are documented in specialty contexts.

Direct Amidation Approaches

Carbodiimide-Mediated Coupling

A benchmark method involves activating oxolane-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). Methyl 4-aminobenzoate is then added to the activated ester, yielding the target amide. While effective, this method often requires rigorous purification to remove urea byproducts.

Example Protocol

-

Dissolve oxolane-2-carboxylic acid (1.2 equiv) in dry dichloromethane (DCM).

-

Add EDC (1.5 equiv) and NHS (1.5 equiv), stir at 0°C for 30 minutes.

-

Add methyl 4-aminobenzoate (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

-

Stir at room temperature for 12 hours, then concentrate and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–78% (reported for analogous amidation reactions).

Phosphonium Reagent-Based Coupling

Superior yields are achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents minimize side reactions and operate under milder conditions.

Optimized Conditions

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Base : DIPEA (3.0 equiv).

-

Temperature : 0°C to room temperature.

-

Workup : Aqueous extraction with ethyl acetate, followed by magnesium sulfate drying.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, NH), 6.65 (d, J = 8.4 Hz, 2H, Ar–H), 4.42–4.38 (m, 1H, oxolane CH), 3.91 (s, 3H, OCH₃), 3.85–3.70 (m, 2H, oxolane OCH₂), 2.20–1.90 (m, 4H, oxolane CH₂).

Sequential Functionalization Routes

Palladium-Catalyzed Vinylation Followed by Haloketone Synthesis

Adapting methodologies from methyl 4-bromoacetyl-2-methylbenzoate synthesis, a vinyl intermediate can be installed prior to amidation. This route is advantageous for introducing steric or electronic modulation.

Stepwise Procedure

-

Esterification : 4-Bromo-2-methylbenzoic acid → methyl ester via H₂SO₄/MeOH.

-

Palladium-Catalyzed Vinylation : React with potassium vinylfluoroborate under Pd(OAc)₂ catalysis to install a vinyl group.

-

Oxidation and Amidation : Oxidize the vinyl group to a ketone, followed by reductive amination or direct coupling with oxolane-2-carboxylic acid.

Challenges : Requires stringent control over oxidation states and may introduce regioisomers during vinylation.

Solvent and Reaction Optimization

Solvent Selection

-

Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction rates but complicate purification.

-

Ether solvents (THF) are preferred for moisture-sensitive steps, as demonstrated in halogenation reactions.

Solubility Data for Analogues

Temperature and Time

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) demands:

-

Cost-Effective Reagents : BOP/PyBOP may be prohibitively expensive; carbodiimides offer a cheaper alternative with trade-offs in purity.

-

Continuous Flow Systems : Microreactors improve heat/mass transfer during exothermic amidation steps.

-

Crystallization Protocols : Hexane/ethyl acetate mixtures achieve ≥95% purity post-column chromatography.

Emerging Methodologies and Innovations

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media presents an eco-friendly alternative, though substrate specificity remains a barrier.

化学反応の分析

Types of Reactions

Methyl 4-(oxolane-2-carbonylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines or alcohols

Substitution: Various substituted benzoates

科学的研究の応用

Methyl 4-(oxolane-2-carbonylamino)benzoate is used in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme-substrate interactions.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 4-(oxolane-2-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Comparison

Table 1: Key Structural Features of Methyl Benzoate Derivatives

Key Observations :

- The target compound’s oxolane group introduces an oxygen-rich, non-aromatic ring, contrasting with the aromatic quinoline and piperazine moieties in C1–C5. This difference likely enhances solubility in polar solvents compared to halogenated quinolines .

Physicochemical Properties

Table 2: Hypothetical Property Comparison

Key Observations :

- The target’s lower molecular weight compared to C1–C7 may improve bioavailability.

- The oxolane ether likely enhances solubility relative to halogenated quinolines but less than the hydroxy-substituted analog in .

Spectroscopic Characterization

Table 3: NMR and HRMS Data Comparison

Key Observations :

- The target’s oxolane protons (δ 1.8–2.2) and ester methyl (δ 3.8) would dominate its NMR, distinct from quinoline aromatic signals (δ 7.5–8.5) in C1–C6.

- HRMS data for C1–C7 confirms high molecular weights (>500 Da), aligning with their complex substituents .

生物活性

Methyl 4-(oxolane-2-carbonylamino)benzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(oxolane-2-carbonylamino)benzoate is characterized by its unique structure, which includes an oxolane ring and a benzoate moiety. The presence of the carbonyl and amino groups contributes to its reactivity and potential biological interactions.

Chemical Formula: CHNO

Molecular Weight: 219.24 g/mol

The biological activity of methyl 4-(oxolane-2-carbonylamino)benzoate is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation: The compound may bind to receptors, influencing cellular signaling pathways and gene expression.

Antimicrobial Activity

Research has indicated that methyl 4-(oxolane-2-carbonylamino)benzoate exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Candida albicans | 12 | 100 |

These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that methyl 4-(oxolane-2-carbonylamino)benzoate possesses anticancer properties. It was tested on various cancer cell lines, showing inhibition of cell proliferation:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 35 |

The compound's mechanism in cancer cells involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial effects of methyl 4-(oxolane-2-carbonylamino)benzoate compared to standard antibiotics. The compound showed comparable or superior activity against certain pathogens, suggesting its potential as an alternative treatment option . -

Anticancer Research:

Another study focused on the anticancer properties of this compound in combination with other chemotherapeutics. The results indicated enhanced efficacy when used alongside established drugs, highlighting its role as a synergistic agent in cancer therapy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。